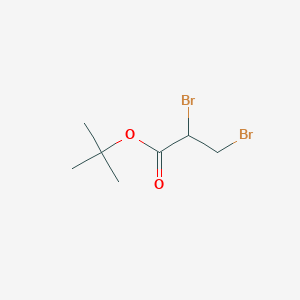

tert-Butyl 2,3-dibromopropanoate

Description

Significance of Halogenated Esters as Versatile Synthetic Precursors

Halogenated esters are a class of organic compounds recognized for their versatility as intermediates in chemical synthesis. Current time information in Marquette County, US. The inclusion of halogen atoms, such as bromine or chlorine, into an ester molecule significantly alters its electronic properties and reactivity, making these compounds valuable precursors for constructing more complex molecular architectures. ncert.nic.in They are widely used in industry and research as starting materials for a diverse range of organic compounds, including many that are clinically useful. ncert.nic.in

The reactivity of halogenated esters often centers on the carbon-halogen bond. The halogen atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. ncert.nic.in For instance, α-halo esters can undergo substitution with nucleophiles like ammonia (B1221849) to form amino acids or participate in classic reactions like the Darzens condensation to create α,β-epoxy esters. Current time information in Marquette County, US. The presence of halogens is crucial in the synthesis of pharmaceuticals, agrochemicals, and polymers. ncert.nic.in Furthermore, the specific placement of halogen atoms, such as in a vicinal arrangement (on adjacent carbons), provides unique reaction pathways, such as elimination reactions to form double bonds. ncert.nic.in

Historical Development and Contemporary Relevance of Propanoate Derivatives in Organic Transformations

The foundation for propanoate derivatives was laid with the discovery of propanoic acid, a naturally occurring carboxylic acid. wikipedia.org The subsequent development of esterification, a reaction that combines a carboxylic acid with an alcohol, allowed for the synthesis of propanoate esters. chemguide.co.uk These esters, such as ethyl ethanoate, were initially studied for their properties and simple synthesis methods. chemguide.co.uk Historically, cellulose (B213188), a polymer of glucose, was discovered in 1838, and its modification into derivatives like cellulose acetate (B1210297) propionate (B1217596) (CAP) represents a significant advancement in polymer chemistry. wikipedia.org

In contemporary science, propanoate derivatives are highly relevant. Propionic acid and its salts are widely used as preservatives in food and animal feed. wikipedia.org In materials science, cellulose acetate propionate is a key thermoplastic used in modern applications like active food packaging films designed to extend the shelf life of produce. mdpi.com Propanoate esters also serve as crucial intermediates in organic synthesis. fiveable.me They can be used in reactions like the aldol (B89426) condensation to form new carbon-carbon bonds, acting as versatile building blocks for larger molecules. fiveable.me Their synthesis from propanoic acid and their subsequent conversion into other compounds, like propanol (B110389) through reduction, are fundamental transformations in organic chemistry. researchgate.net

Scope and Academic Research Focus on tert-Butyl 2,3-Dibromopropanoate

This compound (CAS No. 49855-41-6) is a specific halogenated ester whose academic research has been focused on its utility as a specialized building block. enaminestore.comsigmaaldrich.com While not as broadly studied as simpler halo-esters, its unique structure, featuring two bromine atoms on adjacent carbons and a sterically bulky tert-butyl ester group, makes it suitable for particular synthetic applications.

The primary documented use of this compound is in the synthesis of nitrocyclopropane (B1651597) derivatives. researchgate.netresearchgate.net Nitrocyclopropanes are compounds of interest due to their presence in important natural products and their potential as energetic materials. researchgate.net Research has shown that this compound can undergo cyclopropanation reactions. researchgate.net In one described pathway, the compound serves as a key starting material, reacting with nitromethane (B149229) in a multi-step sequence to form enantiomerically pure (trans-2-nitrocyclopropyl)methanol, which is an intermediate for the total synthesis of the antitumor antibiotic belactosin A. researchgate.net The compound's appearance in patent literature further suggests its role as a reactant or intermediate in the synthesis of more complex molecules, such as those investigated as PARP7 inhibitors. google.com

The chemical reactivity of vicinal dibromides allows them to undergo elimination to form alkenes or to serve as precursors for the introduction of two new functional groups through substitution. ncert.nic.in The tert-butyl ester group, meanwhile, is known for its steric bulk and its utility as a protecting group that can be removed under specific acidic conditions. While detailed studies on these specific applications for this compound are not widely published, its structure suggests potential utility in these fundamental organic transformations.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 49855-41-6 | enaminestore.com, bldpharm.com, sigmaaldrich.com |

| Molecular Formula | C₇H₁₂Br₂O₂ | Inferred |

| Molecular Weight | 287.98 g/mol | enaminestore.com |

| Purity | ≥95% | enaminestore.com |

| Common Synonyms | Not widely available | |

Table 2: Documented Synthetic Application of this compound

| Reaction Type | Application | Description | Source |

|---|---|---|---|

| Cyclopropanation | Synthesis of Nitrocyclopropanes | Used as a starting material in a multi-step synthesis to produce key intermediates for biologically active molecules like belactosin A. | researchgate.net, researchgate.net |

| Intermediate | Synthesis of PARP7 inhibitors | Listed as a chemical compound in a patent related to the synthesis of pyridazinone compounds as PARP7 inhibitors. | google.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Ammonia | |

| Amino Acids | |

| α,β-Epoxy Esters | |

| Propanoic Acid (Propionic Acid) | |

| Ethyl Ethanoate | |

| Cellulose | |

| Cellulose Acetate Propionate (CAP) | |

| Propanol | |

| Nitromethane | |

| (trans-2-Nitrocyclopropyl)methanol |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,3-dibromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUYTJUZEPQIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2,3 Dibromopropanoate

Halogenation Reactions for Precursor Derivatization

The most direct and widely utilized method for synthesizing tert-butyl 2,3-dibromopropanoate is through the halogenation of a suitable precursor. This involves the addition of bromine across the double bond of an acrylate (B77674) ester.

Bromination of tert-Butyl Acrylate

The addition of bromine (Br₂) to tert-butyl acrylate serves as the principal synthetic route to this compound. This reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the acrylate attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion results in the opening of the three-membered ring and the formation of the vicinal dibromide, this compound.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, to dissolve the reactants and facilitate the reaction. The temperature is often kept low to control the reaction rate and minimize the formation of byproducts.

Interactive Table: Reaction Parameters for the Bromination of tert-Butyl Acrylate

| Parameter | Value |

| Reactant 1 | tert-Butyl Acrylate |

| Reactant 2 | Bromine (Br₂) |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | 0-25 °C |

| Product | This compound |

Alternative Synthetic Pathways and Optimization Considerations

While the direct bromination of tert-butyl acrylate is the most common method, alternative pathways and optimization strategies are subjects of ongoing research to enhance yield, purity, and process efficiency.

One area of consideration is the source and purity of the tert-butyl acrylate precursor. The polymerization of tert-butyl acrylate can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.nettkk.fi This method allows for the synthesis of well-defined polymers, which can be important for certain applications, though for the synthesis of the small molecule dibromopropanoate, the monomer itself is the key reactant. cmu.eduresearchgate.nettkk.fi The purification of tert-butyl acrylate, often involving washing with aqueous base and distillation, is a critical step to remove inhibitors and impurities that could interfere with the bromination reaction. tkk.fi

Optimization of the bromination reaction itself involves careful control of reaction conditions. The choice of solvent can influence the reaction rate and selectivity. For instance, a patent describes the use of various organic solvents like dichloromethane, chloroform, and toluene (B28343) in bromination reactions, highlighting the importance of solvent selection. google.com Temperature control is also crucial; lower temperatures generally favor the desired addition reaction over potential side reactions. google.com

Furthermore, alternative brominating agents could be explored. While elemental bromine is effective, reagents like N-bromosuccinimide (NBS) in the presence of a suitable initiator could offer milder reaction conditions and potentially higher selectivity, although this is more commonly used for allylic bromination rather than addition to an activated double bond.

Research into related bromination reactions, such as the synthesis of other bromo-esters, can also provide insights. For example, the synthesis of tert-butyl α-bromoisobutyrate involves the esterification of α-bromoisobutyric acid with isobutene using a cation exchange resin as a catalyst. chemicalbook.comgoogle.com While a different reaction type, it demonstrates the use of heterogeneous catalysts which can simplify product purification.

Finally, the development of continuous flow processes for bromination reactions is a potential avenue for optimization. Flow chemistry can offer better control over reaction parameters, improved safety for handling hazardous reagents like bromine, and easier scalability compared to traditional batch processes.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2,3 Dibromopropanoate

Elimination Reactions Leading to α,β-Unsaturated Esters

Elimination reactions of tert-butyl 2,3-dibromopropanoate are a primary route to the formation of unsaturated esters, which are versatile building blocks in organic synthesis. These reactions typically proceed via dehydrobromination or reductive elimination pathways.

Dehydrobromination to tert-Butyl 2-Bromoacrylate

The dehydrobromination of vicinal dibromides is a well-established method for introducing unsaturation. In the case of 2,3-dibromopropanoate esters, this reaction can lead to the formation of the corresponding 2-bromoacrylate. For instance, the analogous compound, ethyl 2,3-dibromopropanoate, is readily converted to ethyl 2-bromoacrylate in the presence of a base like potassium carbonate. rsc.org This transformation is believed to proceed through an E2 mechanism, where the base abstracts a proton from the α-carbon, followed by the concerted elimination of the bromide ion from the β-carbon.

The choice of base is crucial in directing the outcome of the reaction. Bulky bases, such as potassium tert-butoxide, are known to favor the formation of the less substituted (Hofmann) product in E2 eliminations due to steric hindrance. pressbooks.pub In the context of this compound, the use of a strong, non-nucleophilic base would be expected to promote the formation of tert-butyl 2-bromoacrylate.

The reaction is generally understood to require an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromide). umich.edu This stereochemical requirement influences the conformation of the substrate during the transition state.

Formation of Activated Electrophilic Intermediates

During elimination and substitution reactions, the polarization of the carbon-bromine bonds renders the carbon atoms electrophilic. In the presence of a Lewis acid or a suitable solvent, the formation of more explicit electrophilic intermediates, such as a bromonium ion, can be considered, particularly in addition reactions to the corresponding alkene. However, in the context of elimination reactions of the dibromide, the focus is typically on the abstraction of a proton by a base, which initiates the elimination cascade without the formation of a discrete cationic intermediate.

The electrophilicity of the carbon backbone is a key factor in its reactivity. For example, this compound has been utilized as a key building block in the synthesis of functionalized nitrocyclopropanes. researchgate.netresearchgate.net In these reactions, a carbanion, generated from a nitroalkane, acts as a nucleophile, attacking one of the electrophilic carbons of the dibromopropanoate, leading to a cascade of substitution and cyclization. researchgate.net

Reductive Elimination Pathways

Reductive elimination offers an alternative pathway to α,β-unsaturated esters from vicinal dibromides. This process involves the removal of both bromine atoms, typically with the aid of a reducing agent, to form a double bond. A variety of reagents are known to effect the reductive elimination of vicinal dibromides, including metals like zinc and iodide ions. libretexts.org

The mechanism of reductive elimination can be either concerted or stepwise. A concerted mechanism would involve a single transition state where both carbon-bromine bonds are broken simultaneously with the formation of the new π-bond. Stepwise mechanisms may involve the formation of an organometallic intermediate or a radical species. wikipedia.org The stereochemistry of the resulting alkene can provide insight into the operative mechanism. For example, a stereospecific anti-elimination is often observed with iodide-induced dehalogenation, suggesting a concerted E2-like mechanism. libretexts.org

Studies on analogous systems, such as the debromination of methyl 2,3-dibromopropanoate with zinc, lead to the formation of methyl acrylate (B77674). libretexts.org This suggests that this compound would likely undergo a similar transformation to yield tert-butyl acrylate under reductive conditions.

Nucleophilic Substitution Processes Involving Bromine Centers

The bromine atoms in this compound are susceptible to nucleophilic attack, leading to substitution products. The α-bromo group is generally more reactive towards nucleophilic substitution than a typical alkyl bromide due to the influence of the adjacent carbonyl group. The electron-withdrawing nature of the ester functional group can stabilize the transition state of an SN2 reaction.

However, the presence of a second bromine atom on the adjacent carbon complicates simple substitution reactions. Elimination reactions often compete with and can dominate over substitution, especially in the presence of basic nucleophiles. youtube.com

Despite the competition from elimination, nucleophilic substitution at the α-position of bromo esters is a synthetically useful transformation. For example, α-bromo esters can react with various nucleophiles, such as amines, to furnish α-amino esters, which are precursors to peptides and other biologically active molecules. libretexts.org The reaction of this compound with a nucleophile would likely first occur at the more reactive α-position, potentially followed by either a second substitution or an elimination reaction, depending on the reaction conditions and the nature of the nucleophile.

Concerted and Stepwise Reaction Mechanisms Probed by Kinetic and Computational Studies

The distinction between concerted (e.g., E2) and stepwise (e.g., E1, E1cB, or radical) mechanisms is a central theme in the study of the reactivity of alkyl halides. Kinetic studies, such as the determination of reaction orders and the measurement of kinetic isotope effects (KIEs), are powerful tools for elucidating these mechanistic pathways. umich.edulibretexts.org

A primary kinetic isotope effect, where a significant rate change is observed upon replacing a hydrogen atom with deuterium (B1214612) at a bond that is broken in the rate-determining step, is a hallmark of the E2 mechanism. umich.eduresearchgate.net For the dehydrobromination of this compound, a significant kH/kD ratio upon deuteration at the α-position would provide strong evidence for a concerted E2 pathway. umich.edu

For reductive elimination, kinetic studies of the reaction between polysulfide ions and various vicinal dibromides have been used to infer the nature of the eliminating agent and the concertedness of the dehalogenation.

The table below summarizes the expected reactivity of this compound based on the principles discussed.

| Reaction Type | Reagents/Conditions | Expected Major Product | Probable Mechanism |

| Dehydrobromination | Strong, bulky base (e.g., t-BuOK) | tert-Butyl 2-bromoacrylate | E2 |

| Reductive Elimination | Zinc dust | tert-Butyl acrylate | Stepwise (organozinc intermediate) |

| Reductive Elimination | Iodide ion (e.g., NaI) | tert-Butyl acrylate | Concerted (E2-like) |

| Nucleophilic Substitution | Amine (e.g., R-NH2) | tert-Butyl 2-amino-3-bromopropanoate | SN2 at α-carbon |

Applications of Tert Butyl 2,3 Dibromopropanoate in Cycloaddition Chemistry

Construction of Substituted Cyclopropane (B1198618) Architectures

tert-Butyl 2,3-dibromopropanoate is a recognized building block for the synthesis of functionalized cyclopropanes. The presence of the bulky tert-butyl ester group and the two bromine atoms allows for specific reaction pathways, primarily involving Michael-initiated ring-closure mechanisms.

Nitrocyclopropanation via Michael Addition and Subsequent Intramolecular Cyclization

A significant application of this compound is in the synthesis of nitrocyclopropanes, which are valuable intermediates for producing β-amino acids and other biologically active targets. researchgate.netresearchgate.net The reaction proceeds via a "one-pot" process involving the Michael addition of a nitronate anion followed by an intramolecular nucleophilic substitution.

The process is initiated by treating this compound with nitromethane (B149229) in the presence of a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The base deprotonates nitromethane to form a nitronate anion. This nucleophile then attacks one of the electrophilic carbons of the dibromoester, displacing a bromide ion in a Michael-type addition. The resulting intermediate, now bearing both a nitro group and a remaining bromine atom, undergoes a subsequent intramolecular cyclization. The anionic center alpha to the nitro group displaces the second bromide ion, closing the three-membered ring. researchgate.net This tandem reaction sequence provides a direct route to tert-butyl 2-nitrocyclopropanecarboxylate. researchgate.net

Table 1: Synthesis of tert-Butyl trans-2-nitrocyclopropanecarboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| tert-Butyl 2,3-dibromopropanoate | Nitromethane | K₂CO₃ | DMSO | tert-Butyl trans-2-nitrocyclopropanecarboxylate | 60% | researchgate.netresearchgate.net |

This method is a prime example of generating complex, functionalized cyclopropanes from readily available acyclic precursors through a base-mediated domino reaction. researchgate.net

Stereoselective Cyclopropanation Methodologies

Stereoselectivity is a critical aspect of cyclopropane synthesis, as the relative and absolute configuration of the substituents dramatically influences the molecule's properties. In the context of this compound, the nitrocyclopropanation reaction exhibits inherent diastereoselectivity. The reaction with nitromethane preferentially yields the trans-2-nitrocyclopropanecarboxylate isomer. researchgate.netresearchgate.net This stereochemical outcome is attributed to thermodynamic and steric factors during the intramolecular ring-closing step, where the bulky tert-butyl ester and the nitro group favor a trans orientation to minimize steric repulsion.

While this intrinsic selectivity is useful, modern synthetic chemistry often demands more sophisticated control, particularly for accessing enantiomerically pure cyclopropanes. Advanced methods for stereoselective cyclopropanation typically involve chiral catalysts or auxiliaries. nih.gov These approaches, often utilizing metal carbenes derived from diazo compounds, allow for high levels of both diastereoselectivity and enantioselectivity. taylorfrancis.com However, the documented applications for this compound primarily rely on the substrate-controlled diastereoselectivity of the Michael-initiated ring closure, rather than external catalytic control.

Catalytic Approaches in Cyclopropane Synthesis

The synthesis of cyclopropanes has been significantly advanced by the development of catalytic methods. Transition metal catalysts, particularly those based on rhodium(II), copper, and palladium, are highly effective at promoting cyclopropanation reactions by generating transient metal carbene intermediates from diazo compounds. taylorfrancis.com These catalytic carbenes readily react with olefins to form the cyclopropane ring. taylorfrancis.com More recently, biocatalytic approaches using engineered hemoproteins have emerged as a powerful strategy for synthesizing enantioenriched cyclopropanes, complementing traditional chemocatalytic methods. nih.gov

However, the application of these modern catalytic methods to this compound is not prominently featured in the literature. The primary pathway for its conversion to cyclopropanes is the base-mediated intramolecular substitution, which does not involve a carbene intermediate. researchgate.netresearchgate.net This highlights a distinction in synthetic strategy: while electron-rich olefins are typically cyclopropanated using catalytic carbene transfer, precursors like this compound are designed for nucleophilic addition-elimination pathways. The development of catalytic systems that could operate on dibromoesters for stereocontrolled cyclopropane synthesis remains an area of potential research.

Synthesis of Aziridine (B145994) Ring Systems

Information regarding the direct synthesis of aziridine ring systems starting from this compound is not available in the provided search results. The classic synthetic route involving the reaction of a 1,2-dihaloalkane with a primary amine or ammonia (B1221849) (a Gabriel-type synthesis) is a plausible, but unsubstantiated, pathway for this specific substrate. Without citable literature, the following subsections cannot be accurately completed.

Stereochemical Control and Configurational Stability in Aziridine Formation

No information available from search results.

Functionalized Aziridine-2-Carboxylic Acid Derivatives from this compound

No information available from search results.

Formation of Azetidine (B1206935) Frameworks

The construction of the azetidine ring, a strained four-membered heterocycle, is a notable endeavor in synthetic chemistry due to its presence in various biologically active compounds.

Preparation of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. While various synthetic routes to these compounds exist, a direct method utilizing this compound as the starting material is not extensively documented in a review of current scientific literature. Typical syntheses often commence from precursors that already contain the azetidine ring, such as 1-Boc-3-azetidinone or 1-benzylazetidin-3-ol, which are then chemically elaborated. nih.govnih.govsigmaaldrich.com Other established methods include the intramolecular cyclization of 3,4-epoxy amines or the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction. nih.govrsc.org However, a specific pathway involving the double substitution of the bromine atoms in this compound by an amine to form an azetidine-3-carboxylic acid derivative remains a less common or unreported strategy.

Generation of 1,2,3-Triazole Scaffolds

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, often synthesized via [3+2] cycloaddition reactions. This compound serves as a valuable substrate for creating these important heterocyclic structures.

Catalytic Cyclization with Azides

A significant application of 2,3-dibromopropionate esters, including the tert-butyl variant, is in the synthesis of 1,4-substituted 1,2,3-triazoles through catalytic cyclization with azides. Research has demonstrated that bismuth(III) chloride (BiCl₃) is an effective and environmentally benign catalyst for this transformation. rsc.orgbldpharm.com The reaction is typically performed in the presence of a mild base, such as sodium acetate (B1210297) (NaOAc), and is compatible with a range of functional groups on the azide (B81097) component. rsc.org

The process offers an alternative to the more common azide-alkyne cycloadditions, utilizing readily available and stable saturated dibromide substrates instead of potentially unstable terminal alkynes. rsc.org The reaction conditions are relatively mild, generally involving heating the mixture of the dibromopropionate, an organic azide, the bismuth catalyst, and a base in a solvent like dimethylformamide (DMF). rsc.org Studies have shown excellent yields for various substituted benzyl (B1604629) azides reacting with different alkyl 2,3-dibromopropionates. rsc.org

Table 1: Bismuth-Catalyzed Cycloaddition of Benzyl Azides with Alkyl 2,3-Dibromopropionates rsc.org

| Entry | R¹ in Benzyl Azide | R² in Alkyl 2,3-Dibromopropionate | Product | Yield (%) |

| 1 | H | Methyl | 3a | 80 |

| 2 | H | Ethyl | 3b | 81 |

| 3 | H | Isopropyl | 3c | 72 |

| 4 | H | tert-Butyl | 3d | 87 |

| 5 | 4-Methyl | Methyl | 3f | 82 |

| 6 | 4-Methoxy | Methyl | 3g | 77 |

| 7 | 4-Chloro | Methyl | 3h | 83 |

| 8 | 4-Bromo | Methyl | 3i | 80 |

| 9 | 4-Nitro | Methyl | 3j | 75 |

Reaction Conditions: Benzyl azide (1 mmol), alkyl 2,3-dibromopropionate (1.2 mmol), NaOAc (2.4 mmol), and BiCl₃ (5 mol%) in DMF at 80°C for 20 h.

Proposed Reaction Pathways for Triazole Formation

The mechanism for the bismuth-catalyzed formation of 1,2,3-triazoles from 2,3-dibromopropionates and azides has been proposed to proceed through several key steps. rsc.org

In Situ Formation of an Alkene: The reaction is initiated by the base-mediated elimination of one equivalent of hydrogen bromide (HBr) from the 2,3-dibromopropionate substrate. This step generates a reactive α-bromoacrylate intermediate.

Catalyst Activation and Michael Addition: The BiCl₃ catalyst is thought to activate the α-bromoacrylate, facilitating a nucleophilic attack by the organic azide. This attack proceeds as a Michael-type addition.

Cyclization and Aromatization: Following the addition of the azide, the resulting intermediate undergoes an intramolecular cyclization. The final step involves the elimination of the second equivalent of HBr, leading to the aromatization of the ring and the formation of the stable 1,2,3-triazole product. rsc.org

This pathway highlights the dual role of the 2,3-dibromopropanoate, which first serves as a precursor to the reactive alkene and subsequently provides the electrophilic centers for the cycloaddition. rsc.org

Transformations of Tert Butyl 2,3 Dibromopropanoate to Diverse Organic Motifs

Derivatization to Chiral Amino Acid Precursors

The synthesis of non-proteinogenic amino acids is of significant interest due to their applications in drug discovery and peptide science. tert-Butyl 2,3-dibromopropanoate serves as a key precursor for the generation of both cyclopropane (B1198618) α-amino acids and β-amino acids.

Synthesis of Cyclopropane α-Amino Acids

Cyclopropane rings, when incorporated into amino acid structures, impart conformational rigidity, which can enhance biological activity and metabolic stability. The synthesis of cyclopropane α-amino acid precursors from this compound can be achieved through an intramolecular cyclization reaction. This transformation is typically promoted by a strong base, which facilitates the formation of a carbanion intermediate that subsequently displaces the second bromide to form the cyclopropane ring.

A general approach involves the treatment of a compound analogous to this compound with a base to induce cyclization. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle is well-established in the synthesis of cyclopropane derivatives from 1,3-dihalides. The reaction of a related dehydroalanine (B155165) derivative with diazomethane, followed by thermolysis, also leads to the formation of a cyclopropyl (B3062369) amino acid, showcasing an alternative cyclopropanation strategy. metu.edu.tr

| Reactant | Reagents & Conditions | Product | Yield |

| N-Boc-dehydroalanine p-nitrobenzyl ester | 1. Diazoisobutane, CH2Cl2, -15°C to -10°C; 2. Thermolysis | p-Nitrobenzyl 3-t-butoxycarbonylamino-5-isopropylpyrazoline-3-carboxylate | 98.4% metu.edu.tr |

Table 1: Synthesis of a Cyclopropane Precursor via Pyrazoline Intermediate

Preparation of β-Amino Acids

β-Amino acids are crucial components of various biologically active molecules, including natural products and pharmaceuticals. The conversion of this compound to a β-amino acid precursor would likely involve a Favorskii-type rearrangement or a related skeletal reorganization. In such a process, treatment with an amine in the presence of a base could lead to the formation of an intermediate aziridine-2-carboxylate, which upon ring-opening would yield the desired β-amino acid derivative. The regioselectivity of the ring-opening would be a critical factor in determining the final product.

While direct experimental procedures for this specific transformation are not readily found, the synthesis of β-amino alcohols through the aminolysis of epoxides is a well-known reaction. organic-chemistry.org An analogous pathway starting from the dibromo-ester could potentially proceed through an in-situ formed epoxide or aziridine (B145994) equivalent.

Pathways to Complex Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry.

Synthesis of Azidoacrylate Derivatives

Azidoacrylates are versatile intermediates in organic synthesis, capable of undergoing various transformations such as cycloadditions and reductions to access other important functional groups. The synthesis of a tert-butyl azidoacrylate derivative from this compound can be envisioned through a two-step sequence involving dehydrobromination followed by nucleophilic substitution.

First, treatment with a non-nucleophilic base would induce elimination of one equivalent of hydrogen bromide to afford tert-butyl 2-bromoacrylate. Subsequent reaction of this α-bromoacrylate with an azide (B81097) source, such as sodium azide, would lead to the displacement of the vinylic bromide to furnish the desired tert-butyl azidoacrylate. The success of this sequence hinges on the controlled elimination and the subsequent vinylic substitution.

Formation of Substituted Piperazine (B1678402) Carboxylates

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The reaction of this compound with piperazine could theoretically lead to the formation of substituted piperazine carboxylates through a double nucleophilic substitution. In this reaction, the two nitrogen atoms of piperazine would act as nucleophiles, displacing both bromide ions.

This reaction would likely result in the formation of a bicyclic piperazine derivative. For instance, unprotected piperazine has been reacted with other difunctional electrophiles to create complex heterocyclic systems. nih.gov The precise structure of the product would depend on the reaction conditions and the stoichiometry of the reactants.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Unprotected piperazine | Methyl 2,4-difluorobenzoate derivative | Optimization of medicinal chemistry route | Venetoclax precursor | Not specified nih.gov |

| N-Boc-piperazine | 1-Bromo-2,3-dichlorobenzene | Buchwald-Hartwig reaction, then acidic hydrolysis | Cariprazine precursor | Not specified nih.gov |

Table 2: Examples of Piperazine Derivative Synthesis

Generation of Dihydrofuran Derivatives

Dihydrofurans are important structural motifs found in numerous natural products and biologically active compounds. The transformation of this compound into a dihydrofuran derivative is a less conventional transformation that would likely proceed through a multi-step sequence.

One plausible, though not directly documented, pathway could involve the reaction with a 1,3-dicarbonyl compound in the presence of a base. This could initiate a cascade of reactions, potentially involving an initial substitution, followed by an intramolecular cyclization to form the dihydrofuran ring. The synthesis of dihydrofurans from α-bromonitroalkenes and 1,3-dicarbonyl compounds via a domino Michael-SN2 reaction has been reported, which provides a conceptual basis for such a transformation. metu.edu.tr

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Enantiomeric Excess |

| α-Bromonitroalkene | 1,3-Dicarbonyl compound | Bifunctional quinine-derived squaramide | 2,3-Dihydrofuran derivative | up to 97% ee metu.edu.tr |

Table 3: Asymmetric Synthesis of 2,3-Dihydrofuran Derivatives

Synthesis of 1,4-Benzoxathiine Derivatives

The synthesis of 1,4-benzoxathiine scaffolds, which are present in some biologically active molecules, can be envisioned through the reaction of this compound with 2-mercaptophenol (B73258). This proposed transformation leverages the nucleophilic character of the thiol and phenoxide moieties of 2-mercaptophenol to displace the two bromide atoms in a sequential manner, leading to the formation of the heterocyclic ring.

While direct literature precedent for the reaction of this compound with 2-mercaptophenol is not extensively documented, the synthesis of analogous 1,4-benzoxazine and 1,4-benzothiazine derivatives from similar dihalo-precursors provides a strong basis for a plausible synthetic route. beilstein-journals.orgorganic-chemistry.org The reaction is anticipated to proceed via a base-mediated tandem nucleophilic substitution.

Proposed Reaction Scheme:

The proposed reaction involves the initial deprotonation of the more acidic thiol group of 2-mercaptophenol by a suitable base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine. The resulting thiolate anion then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms bearing a bromine atom in this compound. This is followed by an intramolecular cyclization where the phenoxide, formed by deprotonation of the phenolic hydroxyl group, displaces the second bromine atom to form the 1,4-benzoxathiine ring.

The general proposed reaction is as follows:

Scheme 1: Proposed synthesis of tert-butyl 2,3-dihydro-1,4-benzoxathiine-2-carboxylate.

Reaction Conditions and Expected Products:

The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic substitution reactions. The choice of base is crucial to control the selectivity and yield of the reaction. A mild base is preferred to avoid potential side reactions like dehydrobromination of the starting material.

The expected product of this reaction is tert-butyl 2,3-dihydro-1,4-benzoxathiine-2-carboxylate. The stereochemistry of the starting dibromo ester could influence the stereochemical outcome of the final product, although under the proposed basic conditions, some degree of epimerization might be expected.

Table of Proposed Reaction Components and Conditions:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Expected Product |

| This compound | 2-Mercaptophenol | K₂CO₃ | DMF | Room Temp. to 80 °C | tert-Butyl 2,3-dihydro-1,4-benzoxathiine-2-carboxylate |

| This compound | 2-Mercaptophenol | Et₃N | Acetonitrile | Reflux | tert-Butyl 2,3-dihydro-1,4-benzoxathiine-2-carboxylate |

Reductive Debromination and Dehydrobromination Strategies

The vicinal dibromides in this compound can be readily eliminated through either reductive debromination to form an alkene or dehydrobromination to yield an α-bromoacrylate. These elimination pathways offer access to valuable unsaturated building blocks.

Reductive Debromination:

Reductive debromination of vicinal dibromides to the corresponding alkene is a common transformation in organic synthesis. This reaction can be achieved using a variety of reagents, with sodium iodide in a suitable solvent being a classic and effective choice. The reaction proceeds via an E2-like mechanism where the iodide ion acts as a nucleophile, attacking one of the bromine atoms and inducing the elimination of the second bromide ion and the formation of a double bond.

The reaction of this compound with sodium iodide in a solvent like acetone (B3395972) or methanol (B129727) is expected to yield tert-butyl acrylate (B77674).

Dehydrobromination:

Dehydrobromination involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. In the case of this compound, the use of a strong, non-nucleophilic base can promote the elimination of HBr to yield tert-butyl 2-bromoacrylate. A common and effective base for this transformation is potassium tert-butoxide (KOtBu). The bulky nature of the tert-butoxide anion favors the abstraction of a proton from the less sterically hindered position, leading to the formation of the α-bromoacrylate.

Table of Elimination Reactions of this compound:

| Reaction Type | Reagent | Solvent | Product | Reported Yield (%) |

| Reductive Debromination | Sodium Iodide (NaI) | Acetone | tert-Butyl acrylate | Not Reported |

| Dehydrobromination | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | tert-Butyl 2-bromoacrylate | Not Reported |

The choice between reductive debromination and dehydrobromination allows for the selective synthesis of either the fully unsaturated acrylate ester or the corresponding α-bromo derivative, both of which are valuable intermediates for further synthetic transformations, including polymerization and Michael additions.

Stereochemical Control and Asymmetric Synthesis with Tert Butyl 2,3 Dibromopropanoate

Diastereoselectivity and Enantioselectivity in Reaction Outcomes

The stereochemical outcome of reactions involving tert-butyl 2,3-dibromopropanoate is highly dependent on the reaction conditions and the nature of the nucleophile or catalyst employed. The two chiral centers at the C2 and C3 positions mean that reactions can lead to the formation of diastereomers and, if a racemic starting material is used, enantiomeric pairs of each diastereomer.

Diastereoselectivity: In reactions such as cyclizations or nucleophilic substitutions at both stereocenters, the relative configuration of the two newly formed bonds is crucial. For instance, in the synthesis of cyclic compounds like aziridines or oxazolidinones, the reaction can proceed to give either syn or anti diastereomers. The steric bulk of the tert-butyl group can significantly influence the facial selectivity of the incoming nucleophile, often favoring the formation of one diastereomer over the other.

An efficient method for the synthesis of N-p-tosyl-aziridine-2-ketones and carboxylates involves an aminohalogenation followed by an in situ intramolecular S_N2 cyclization. This one-pot procedure, when applied to α,β-unsaturated esters and ketones, yields products with excellent anti stereoselectivity. organic-chemistry.org While this specific study does not use this compound directly, the principles of stereoselective intramolecular substitution are highly relevant.

Enantioselectivity: Achieving high enantioselectivity in reactions with 2,3-dibromopropanoates presents a significant challenge. Research on the enantioselective synthesis of the analogous ethyl 2,3-dibromopropionate has shown that racemization can readily occur during the synthetic process. researchgate.net This racemization is often attributed to the lability of the proton at the α-position (C2), which can be abstracted by a base, leading to an achiral enolate intermediate. Subsequent protonation or reaction of this enolate can result in a loss of stereochemical information.

Another pathway for racemization, especially in the synthesis of heterocycles like 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates from enantiopure ethyl 2,3-dibromopropionate, involves dehydrobromination to form ethyl 2-bromoacrylate. researchgate.net This highly reactive intermediate can then undergo conjugate addition, leading to a racemic product. Given the structural similarity, it is highly probable that this compound would face similar challenges in maintaining stereochemical integrity under basic or elimination-promoting conditions.

| Reaction Type | Expected Major Stereoisomer | Factors Influencing Selectivity | Potential Challenges |

| Intramolecular Cyclization (e.g., Aziridination) | anti diastereomer | Steric hindrance from the tert-butyl group, nature of the base and solvent. | Racemization via enolate formation or elimination-addition. |

| Nucleophilic Substitution at C2 and C3 | Dependent on mechanism (S_N2 vs. S_N1) | Nucleophile strength, solvent polarity, leaving group ability. | Competing elimination reactions, racemization. |

| Catalytic Asymmetric Reactions | Enantioenriched product | Chiral catalyst, reaction temperature, substrate-catalyst interactions. | Achieving high enantiomeric excess due to racemization pathways. |

Strategies for Chiral Induction and Stereoselective Transformations

To overcome the challenges of stereocontrol, various strategies can be employed in reactions involving this compound. These strategies primarily focus on the use of chiral auxiliaries or chiral catalysts to induce facial selectivity in the approach of a reactant.

Chiral Auxiliaries: A common and effective method for inducing chirality is the temporary attachment of a chiral auxiliary to the substrate. While this compound itself is not a chiral auxiliary, it can be reacted with chiral nucleophiles that act as auxiliaries to direct the stereochemical outcome of subsequent transformations. For example, reacting the dibromoester with a chiral amine could lead to the formation of a chiral aziridine (B145994) with high diastereoselectivity. The chiral auxiliary would then be cleaved in a later step to yield the desired enantioenriched product.

Enantioselective Catalysis: The use of chiral catalysts is a powerful tool for achieving enantioselectivity. Chiral Lewis acids or chiral Brønsted acids can coordinate to the carbonyl group of the ester or to the leaving group, creating a chiral environment around the substrate. rsc.orgresearchgate.netscispace.com This chiral pocket can then differentiate between the two enantiotopic faces of the substrate or the prochiral nucleophile, leading to the preferential formation of one enantiomer. For reactions involving 2,3-dihaloesters, a chiral catalyst could potentially control the stereochemistry of nucleophilic attack at either C2 or C3.

Substrate Control: The inherent stereochemistry of a chiral starting material can be used to direct the formation of new stereocenters. If enantiomerically pure this compound were available, its existing stereochemistry would influence the trajectory of incoming reagents, leading to diastereoselective product formation.

| Strategy | Mechanism of Chiral Induction | Example Application |

| Chiral Auxiliaries | The auxiliary creates a sterically biased environment, forcing the reactant to approach from a specific face. | Reaction with a chiral amine to form a diastereomerically enriched aziridine. |

| Enantioselective Catalysis | A chiral catalyst forms a transient complex with the substrate, creating a chiral pocket that directs the reaction pathway. | Lewis acid-catalyzed nucleophilic substitution with a chiral ligand. |

| Substrate Control | The existing stereocenters in an enantiopure starting material dictate the stereochemical outcome of subsequent reactions. | Diastereoselective cyclization of enantiopure this compound. |

Analysis of Configurational Retention and Inversion in Product Formation

The stereochemical configuration of the products formed from reactions of this compound is a direct consequence of the reaction mechanism. Nucleophilic substitution reactions at the C2 and C3 positions are primary examples where the configuration of the product can be predicted.

S_N2 Reactions and Inversion of Configuration: The S_N2 (bimolecular nucleophilic substitution) mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted process leads to an inversion of the stereochemical configuration at that center. In the case of this compound, a sequential double S_N2 reaction with a dinucleophile would result in a net retention of the relative stereochemistry between the C2 and C3 positions, although both centers would have undergone inversion relative to the starting material.

S_N1 Reactions and Racemization: The S_N1 (unimolecular nucleophilic substitution) mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products at that stereocenter. If a reaction at one of the chiral centers of this compound proceeds via an S_N1 mechanism, it would result in the loss of stereochemical information at that position.

The stereochemical outcome of a reaction is therefore a powerful diagnostic tool for elucidating the reaction mechanism.

| Reaction Mechanism | Stereochemical Outcome at the Reaction Center | Conditions Favoring the Mechanism |

| S_N2 | Inversion of configuration | Strong nucleophile, polar aprotic solvent, unhindered substrate. |

| S_N1 | Racemization (formation of both enantiomers) | Weak nucleophile, polar protic solvent, stable carbocation intermediate. |

| Neighboring Group Participation | Retention of configuration | Presence of a suitable neighboring group, conditions that favor ionization. |

Advanced Spectroscopic and Computational Approaches in Research on Tert Butyl 2,3 Dibromopropanoate Reactivity

Elucidation of Reaction Intermediates through In-Situ Spectroscopy

The direct observation of reaction intermediates is a formidable challenge in organic chemistry, as these species are often short-lived and present in low concentrations. In-situ spectroscopic techniques are indispensable tools for capturing real-time information about the species present in a reacting mixture, thereby providing direct evidence for proposed reaction pathways. For reactions involving tert-butyl 2,3-dibromopropanoate, techniques such as rapid-scan Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly insightful.

In a hypothetical study on the base-induced elimination of HBr from this compound, in-situ FT-IR spectroscopy could be employed to monitor the disappearance of the starting material and the appearance of products. Crucially, it could also detect the formation of transient intermediates. For instance, the change in the carbonyl stretching frequency (νC=O) can indicate the formation of an enolate intermediate. The C-Br stretching frequencies would also be monitored to observe their cleavage.

Table 1: Hypothetical In-Situ FT-IR Data for the Base-Induced Elimination of HBr from this compound

| Species | Key Vibrational Band (cm⁻¹) | Interpretation |

| This compound | 1735 (C=O stretch), 680 (C-Br stretch) | Starting Material |

| Enolate Intermediate | 1680 (C=O stretch, shifted) | Formation of a key reaction intermediate |

| tert-Butyl 2-bromoacrylate | 1720 (C=O stretch), 1630 (C=C stretch) | E2 Elimination Product |

| tert-Butyl 3-bromoacrylate | 1725 (C=O stretch), 1625 (C=C stretch) | E2 Elimination Product |

Note: The data in this table is hypothetical and for illustrative purposes.

Similarly, in-situ NMR spectroscopy, particularly rapid-injection techniques, can provide detailed structural information about intermediates. The appearance of new signals in the ¹H and ¹³C NMR spectra, or significant shifts in existing signals, can help to characterize the structure of transient species, such as a carbanion or an enolate, formed during the reaction.

Investigation of Transition State Structures and Reaction Pathways using Theoretical Calculations

While in-situ spectroscopy can identify intermediates, it generally cannot directly observe the transition state—the highest energy point on a reaction coordinate. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping the entire potential energy surface of a reaction. This allows for the detailed investigation of transition state structures, the calculation of activation energies, and the elucidation of the complete reaction pathway.

For this compound, theoretical calculations can be used to explore various possible reaction pathways, such as SN2 substitution at either the C2 or C3 position, or E2 elimination to form different isomeric products. By calculating the geometries of the reactants, transition states, intermediates, and products, a comprehensive energy profile can be constructed.

A key aspect of these calculations is the identification of the transition state structure, which is characterized by having exactly one imaginary vibrational frequency. The nature of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. For example, in an SN2 reaction, this would involve the simultaneous breaking of the C-Br bond and the formation of a new bond with a nucleophile.

Table 2: Calculated Activation Energies for Competing Pathways in the Reaction of this compound with a Nucleophile (e.g., Azide)

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| SN2 at C2 | [TS_SN2_C2]‡ | 22.5 |

| SN2 at C3 | [TS_SN2_C3]‡ | 24.1 |

| E2 (anti-periplanar H at C3) | [TS_E2_anti]‡ | 20.8 |

| E2 (syn-periplanar H at C3) | [TS_E2_syn]‡ | 28.3 |

Note: The data in this table is hypothetical and for illustrative purposes. Calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory with a suitable solvent model.

The data in the hypothetical table above would suggest that the E2 elimination pathway via an anti-periplanar transition state is the most favorable, as it has the lowest activation energy.

Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Beyond identifying the most likely reaction pathway, computational modeling can provide deep insights into the factors that control the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Regioselectivity: In reactions where there are two or more possible sites of attack, such as the C2 and C3 positions in this compound, computational modeling can predict the regioselectivity by comparing the activation energies of the competing pathways. For instance, in a substitution reaction, if the activation energy for attack at C2 is significantly lower than at C3, the model would predict that the 2-substituted product will be the major isomer. This can often be rationalized by examining the electronic structure of the molecule, such as the partial charges on the carbon atoms or the energies of the relevant molecular orbitals.

Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling is an invaluable tool for predicting the stereochemical outcome. For example, in an elimination reaction of this compound, different diastereomeric transition states can lead to the E or Z alkene product. By calculating the energies of these diastereomeric transition states, the model can predict which alkene isomer will be formed preferentially. The energy differences can often be traced to specific steric or electronic interactions within the transition state structure.

Table 3: Predicted Product Ratios Based on Calculated Transition State Energies for the Debromination of a Diastereomer of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Product | Predicted Ratio |

| Anti-elimination TS | 0.0 | (E)-tert-butyl cinnamate | >99% |

| Syn-elimination TS | +5.2 | (Z)-tert-butyl cinnamate | <1% |

Note: The data in this table is hypothetical and for illustrative purposes, assuming a reaction analogous to a debromination leading to an alkene.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of tert-butyl 2,3-dibromopropanoate and its subsequent transformations are prime candidates for the application of modern catalytic systems. Future research will likely focus on enhancing reaction efficiency, improving stereoselectivity, and utilizing more environmentally benign catalysts.

One promising area is the use of organocatalysis. Bifunctional catalysts, such as those combining a Brønsted base with a thiourea (B124793) moiety, have shown success in achieving high diastereo- and enantioselectivity in intramolecular Michael additions of similar keto-enone substrates. researchgate.net The application of such catalysts to the synthesis or reactions of this compound could lead to the development of highly stereocontrolled processes.

Furthermore, the use of cation exchange resins as catalysts in the synthesis of related bromo-esters, such as tert-butyl alpha-bromoisobutyrate, has been reported. google.com This approach offers advantages in terms of catalyst recyclability and simplified purification procedures, aligning with the principles of green chemistry. Future work could explore the adaptation of these solid-supported catalysts for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are another key area of development. While often used for C-C and C-N bond formation, recent advancements have demonstrated their utility in C-S bond formation using odorless thiol surrogates. mdpi.com The development of palladium catalyst systems with tailored ligands could enable the selective functionalization of one or both bromine atoms in this compound, opening up new synthetic pathways.

| Catalytic System Type | Potential Advantages | Relevant Research Area |

| Organocatalysis | High enantioselectivity, metal-free | Asymmetric synthesis |

| Cation Exchange Resins | Catalyst recyclability, process simplification | Green synthesis |

| Palladium Catalysis | High functional group tolerance, selectivity | Cross-coupling reactions |

Exploration of New Synthetic Applications for this compound

The dual halogen functionality of this compound makes it an attractive precursor for a wide range of molecular architectures. Future research is expected to uncover novel synthetic applications for this versatile reagent.

A significant area of exploration is in the synthesis of heterocyclic compounds. The vicinal dibromides can serve as a linchpin for the construction of various ring systems through reactions with dinucleophiles. For instance, reaction with primary amines could lead to the formation of aziridine (B145994) derivatives, while reaction with dithiols could yield 1,4-dithiane (B1222100) structures. The development of one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular scaffolds. researchgate.net

The compound also holds potential in the synthesis of biologically active molecules. For example, it could serve as a synthon in the enantioselective synthesis of complex natural products and their analogues, such as the antimitotic macrolides cryptophycin (B1240208) A and arenastatin A. nih.govumn.edu The ability to introduce specific stereochemistry through catalytic methods will be crucial in this endeavor.

Furthermore, the use of this compound as an initiator or chain transfer agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), is an emerging field. This could lead to the synthesis of well-defined polymers with novel architectures and functionalities. researchgate.netcmu.edu

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly processes.

A key aspect will be the replacement of hazardous reagents and solvents. For example, the development of methods that utilize tert-butyl nitrite (B80452) as a diazotization or nitration reagent under mild and eco-friendly conditions showcases a move towards greener alternatives. researchgate.net Similar strategies could be applied to the synthesis and derivatization of this compound, avoiding the use of harsh or toxic chemicals.

The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, is another cornerstone of green chemistry. Bromine-catalyzed conversion of S-tert-butyl groups to protected thiols demonstrates the potential for using catalytic bromine in synthetic transformations. researchgate.net Exploring similar catalytic approaches for the reactions of this compound could significantly reduce waste generation.

Moreover, the development of solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695) will be a priority. The synthesis of N-nitrosamines using tert-butyl nitrite under solvent, metal, and acid-free conditions provides a template for future research in this area. eurekaselect.com

| Green Chemistry Principle | Application to this compound |

| Use of Safer Solvents and Reagents | Exploring alternatives to hazardous brominating agents and chlorinated solvents. |

| Catalysis | Development of catalytic methods for synthesis and derivatization to minimize waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Investigating reactions that can be conducted at ambient temperature and pressure. |

Potential for Derivatization into Architectures with Advanced Material Properties

The unique structure of this compound provides a foundation for the synthesis of novel materials with advanced properties. The ability to undergo sequential and selective reactions at the two bromine positions, coupled with the presence of the tert-butyl ester group, allows for the creation of a diverse range of molecular architectures.

One exciting avenue is the synthesis of novel polymers. By utilizing the dibromo-functionality, this compound can be used as a cross-linking agent or as a monomer in polymerization reactions to create materials with tailored thermal and mechanical properties. The synthesis of poly(tert-butyl acrylate) dibromide via ATRP highlights the potential for creating well-defined polymers from related bromo-esters. rsc.org

The compound can also serve as a precursor for the synthesis of functionalized surfaces and self-assembled monolayers. The bromo-groups can be converted to thiol or other anchoring groups to facilitate attachment to gold or other substrates. The tert-butyl ester can be subsequently hydrolyzed to reveal a carboxylic acid, providing a handle for further functionalization or for altering the surface properties.

Furthermore, derivatization of this compound could lead to the development of new liquid crystals or other organic electronic materials. The introduction of aromatic or other rigid moieties through cross-coupling reactions could lead to molecules with interesting mesomorphic or photophysical properties. The synthesis of 2,3-bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene from a related dibromo-compound illustrates the potential for creating conjugated systems. researchgate.net

| Potential Material Application | Key Structural Feature |

| Novel Polymers | Difunctional initiator/cross-linker |

| Functionalized Surfaces | Bromo-groups for surface attachment |

| Liquid Crystals | Introduction of rigid mesogenic units |

| Organic Electronics | Creation of conjugated systems |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 2,3-dibromopropanoate?

- Methodological Answer : The compound is typically synthesized via esterification of 2,3-dibromopropanoic acid with tert-butanol under acidic or coupling-agent conditions. For example, analogous reactions in patent literature (e.g., bromoacetic acid tert-butyl ester in Example 324 of EP 4 374 877 A2) utilize tert-butyl esters as intermediates in multi-step syntheses. Key steps include activation of the carboxylic acid (e.g., using DCC or HOBt) and purification via column chromatography. Reaction yields can be optimized by controlling stoichiometry (1.2:1 molar ratio of tert-butanol to acid) and temperature (0–25°C) .

Table 1: Example Reaction Conditions from Patent Literature

| Parameter | Condition |

|---|---|

| Coupling Agent | DCC/HOBt |

| Solvent | Dichloromethane |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 757 [M+H]+ for a tert-butyl ester analog in EP 4 374 877 A2). Discrepancies between theoretical and observed m/z values may indicate impurities or isotopic patterns (e.g., bromine isotopes) .

- HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) helps assess purity. Asymmetric peaks may suggest diastereomers or degradation products .

- NMR : H and C NMR should resolve tert-butyl protons (δ 1.2–1.4 ppm) and bromine-substituted carbons (δ 30–50 ppm).

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Evidence from analogous carbamates (e.g., tert-Butyl (4-bromophenyl)carbamate) emphasizes proper glove removal and handwashing post-handling .

- Ventilation : Use fume hoods to avoid inhalation. If exposure occurs, move to fresh air and seek medical attention .

- Storage : Store below -20°C in airtight containers, as recommended for structurally similar tert-butyl amino esters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in H NMR data when synthesizing this compound?

- Methodological Answer : Observed splitting or unexpected shifts may arise from:

- Diastereomerism : The compound’s 2,3-dibromo configuration can lead to diastereomers (as seen in ethyl 2,3-dibromopropionate stereoisomers). Chiral HPLC or polarimetry can differentiate enantiomers .

- Residual Solvents : Dry the sample thoroughly and compare with deuterated solvent peaks.

- Degradation : Check for tert-butyl group hydrolysis (δ 1.2 ppm loss) via LCMS or IR (C=O stretch at 1730 cm) .

Q. What strategies optimize the regioselectivity of dibromination in tert-Butyl propanoate derivatives?

- Methodological Answer :

-

Electrophilic Bromination : Use NBS (N-bromosuccinimide) in CCl under radical initiation (AIBN) to target allylic or vinylic positions.

-

Steric Effects : The tert-butyl group may direct bromination away from the ester carbonyl. For example, 2,3-dibromopropanoate derivatives form preferentially over 3,4-isomers due to steric hindrance .

-

Kinetic Control : Low-temperature reactions (-78°C) favor kinetic products, while higher temperatures may lead to thermodynamic rearrangements.

Table 2: Bromination Optimization Parameters

Condition Outcome NBS, AIBN, CCl 85% yield, 2,3-dibromination Br, FeCl 60% yield, mixed isomers

Q. How should conflicting LCMS and NMR data be analyzed for this compound?

- Methodological Answer :

- LCMS Purity vs. NMR Integration : If LCMS indicates >95% purity but NMR shows impurities, consider:

- Isotopic Peaks : Bromine’s Br and Br (1:1 ratio) may split MS signals.

- Degradation During Analysis : Hydrolysis during NMR preparation (e.g., in DO-contaminated CDCl) can generate 2,3-dibromopropanoic acid (retention time shift in HPLC) .

- Cross-Validation : Use complementary techniques like IR (ester carbonyl confirmation) and elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.